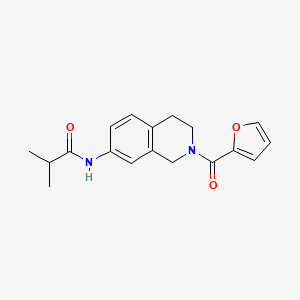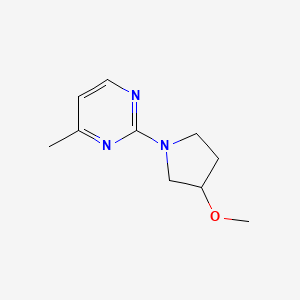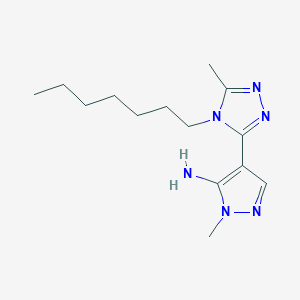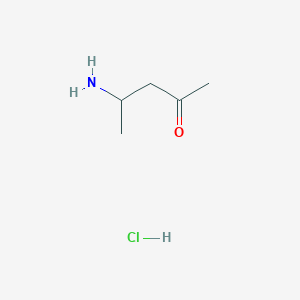![molecular formula C12H14ClN3O2S B2648481 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1219906-91-8](/img/structure/B2648481.png)
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 7-chloro-4-methylbenzo[d]thiazole-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-Butyl-thiazol-2-yl)-2-chloro-benzamide: A structurally related compound with similar benzothiazole and urea moieties.
4-Methyl-N-thiazol-2-yl-benzamide: Another benzothiazole derivative with comparable chemical properties.
Uniqueness
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to its specific substitution pattern and the presence of both chloro and methoxyethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other benzothiazole derivatives.
Propiedades
IUPAC Name |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-3-4-8(13)10-9(7)15-12(19-10)16-11(17)14-5-6-18-2/h3-4H,5-6H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSQEYNXRDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide](/img/structure/B2648398.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)
![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)



